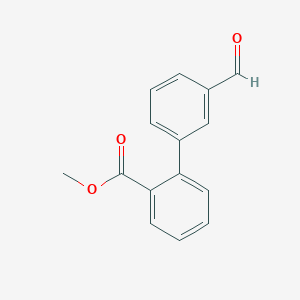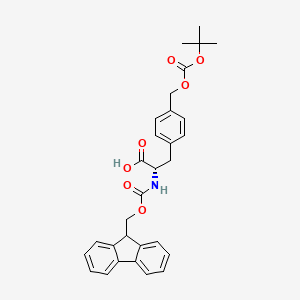
Methyl 2-(3-formylphenyl)benzoate
Übersicht
Beschreibung
Methyl 2-(3-formylphenyl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a benzoate ester
Wirkmechanismus
Target of Action
Methyl 2-(3-formylphenyl)benzoate is a bioactive precursor in organic synthesis of compounds . It is known to interact with several different receptors, making it a significant structure and an excellent precursor for the search of new bioactive molecules .
Mode of Action
The compound consists of ester and formyl functions at vicinal . These are important functional groups which are reactive and suitable towards the formation of new compounds . The compound can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
This compound is involved in various biochemical pathways. It is a starting material for the synthesis of various derivatives that are capable of interacting with several different receptors . It is also involved in multistep reactions such as Ugi-reaction and tetrazole photoclick reaction .
Pharmacokinetics
It is known that the compound is a colorless or yellow colored oily liquid and insoluble in water .
Result of Action
The compound is known for its variety of pharmacological activities namely antifungal, antihypertensive anti-cancer, antiulcer, antipsychotic and antiviral properties . It is used as a raw material for the preparation of medical products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 2-(3-formylphenyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 2-carboxybenzaldehyde with methanol in the presence of an acid catalyst. Another method employs the use of trimethylsilyldiazomethane as a base to achieve high yields .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale esterification processes. These processes are optimized for high efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-(3-formylphenyl)benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: 2-(3-carboxyphenyl)benzoic acid.
Reduction: 2-(3-hydroxyphenyl)benzoic acid.
Substitution: Various substituted benzoates depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Methyl 2-(3-formylphenyl)benzoate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules, including heterocycles and polymers.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: The compound has shown potential in the development of pharmaceuticals, particularly in the synthesis of antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral agents
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(3-formylphenyl)benzoate can be compared with other similar compounds, such as:
Methyl 3-formylbenzoate: This compound has a similar structure but lacks the additional phenyl ring, making it less versatile in certain synthetic applications.
Methyl 2-formylbenzoate: This compound is structurally similar but has different reactivity due to the position of the formyl group.
Uniqueness: this compound is unique due to its dual functional groups (formyl and ester) and the presence of a phenyl ring, which enhances its reactivity and versatility in organic synthesis .
Eigenschaften
IUPAC Name |
methyl 2-(3-formylphenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-18-15(17)14-8-3-2-7-13(14)12-6-4-5-11(9-12)10-16/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWVKJWDYYBZAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC=CC(=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30572361 | |
| Record name | Methyl 3'-formyl[1,1'-biphenyl]-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205823-15-0 | |
| Record name | Methyl 3'-formyl[1,1'-biphenyl]-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Pyridine, 4-[1-(2-butenyl)-3-pentenyl]-](/img/structure/B3368157.png)



